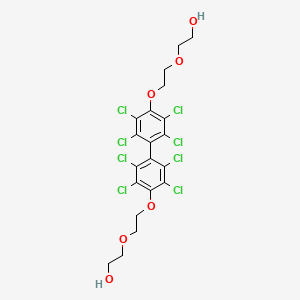
2,2'-((2,2',3,3',5,5',6,6'-Octachloro(1,1'-biphenyl)-4,4'-diyl)bis(oxyethane-2,1-diyloxy))bisethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,2’-((2,2’,3,3’,5,5’,6,6’-Octachloro(1,1’-biphenyl)-4,4’-diyl)bis(oxyethane-2,1-diyloxy))bisethanol” is a complex organic compound characterized by its biphenyl structure with multiple chlorine substitutions and ethoxyethanol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “2,2’-((2,2’,3,3’,5,5’,6,6’-Octachloro(1,1’-biphenyl)-4,4’-diyl)bis(oxyethane-2,1-diyloxy))bisethanol” typically involves the following steps:
Chlorination of Biphenyl: The biphenyl core is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at specific positions.
Etherification: The chlorinated biphenyl is then reacted with ethylene glycol in the presence of a base such as sodium hydroxide to form the ethoxyethanol groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chlorination and etherification processes, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the chlorine atoms, leading to dechlorination and formation of less chlorinated biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a variety of functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, facilitating various organic transformations.
Material Science: Its unique structure could be explored for the development of novel materials with specific properties.
Biology
Biochemical Studies: The compound’s interactions with biological molecules can be studied to understand its potential effects on biological systems.
Medicine
Drug Development: Its structural features may be investigated for potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry
Polymer Production: The compound could be used as a monomer or additive in the production of specialized polymers.
Wirkmechanismus
The mechanism by which “2,2’-((2,2’,3,3’,5,5’,6,6’-Octachloro(1,1’-biphenyl)-4,4’-diyl)bis(oxyethane-2,1-diyloxy))bisethanol” exerts its effects depends on its specific application. In catalysis, it may act as a ligand, coordinating with metal centers to facilitate reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing their activity and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polychlorinated Biphenyls (PCBs): These compounds share the biphenyl core with multiple chlorine substitutions but lack the ethoxyethanol groups.
Bisphenol A (BPA): This compound has a similar biphenyl structure but with different substituents.
Uniqueness
“2,2’-((2,2’,3,3’,5,5’,6,6’-Octachloro(1,1’-biphenyl)-4,4’-diyl)bis(oxyethane-2,1-diyloxy))bisethanol” is unique due to its specific combination of chlorine substitutions and ethoxyethanol groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
28031-44-9 |
|---|---|
Molekularformel |
C20H18Cl8O6 |
Molekulargewicht |
638.0 g/mol |
IUPAC-Name |
2-[2-[2,3,5,6-tetrachloro-4-[2,3,5,6-tetrachloro-4-[2-(2-hydroxyethoxy)ethoxy]phenyl]phenoxy]ethoxy]ethanol |
InChI |
InChI=1S/C20H18Cl8O6/c21-11-9(12(22)16(26)19(15(11)25)33-7-5-31-3-1-29)10-13(23)17(27)20(18(28)14(10)24)34-8-6-32-4-2-30/h29-30H,1-8H2 |
InChI-Schlüssel |
JCAKQWYCRZDXTP-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOC1=C(C(=C(C(=C1Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)OCCOCCO)Cl)Cl)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















